molecular formula C16H14F3N5O B030392 ent-Voriconazole CAS No. 137234-63-0

ent-Voriconazole

Cat. No. B030392
M. Wt: 349.31 g/mol
InChI Key: BCEHBSKCWLPMDN-HWPZZCPQSA-N
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Description

"ent-Voriconazole" is not directly mentioned in the literature available through the search. However, Voriconazole is extensively studied and utilized in managing invasive fungal infections. It's a broad-spectrum, second-generation triazole antifungal derivative, showing efficacy against a variety of fungal pathogens, including Aspergillus, Candida, and others, by inhibiting fungal cytochrome P450 enzymes, which disrupts membrane synthesis and halts fungal growth (Scott & Simpson, 2007).

Synthesis Analysis

The synthesis of Voriconazole involves the creation of a triazole derivative, which is central to its mechanism of action. While specific synthesis pathways for "ent-Voriconazole" are not detailed in the search results, Voriconazole's synthesis reflects advanced organic chemistry techniques aimed at enhancing antifungal activity and broadening the spectrum of action against fungal pathogens (Thompson & Lewis, 2010).

Molecular Structure Analysis

Voriconazole's molecular structure is characterized by the presence of a triazole ring, which is critical for its antifungal activity. This structure interacts with the fungal cytochrome P450 enzymes, leading to the inhibition of ergosterol synthesis, a vital component of fungal cell membranes. The molecular design enhances its spectrum of activity and pharmacokinetic properties, making it effective against a wide range of fungal infections (Espinel-Ingroff, Boyle, & Sheehan, 2004).

Chemical Reactions and Properties

Voriconazole undergoes hepatic metabolism primarily through cytochrome P450 enzymes, leading to several metabolites. Its chemical properties, including solubility and stability, are tailored to optimize absorption and bioavailability, with formulations allowing for both oral and intravenous administration. The drug's interaction with cytochrome P450 enzymes also underpins its broad antifungal activity and the potential for drug-drug interactions (Pfaller et al., 2011).

Physical Properties Analysis

The physical properties of Voriconazole, including its crystalline form, solubility in various solvents, and thermal stability, are critical for its pharmaceutical formulation. These properties ensure that Voriconazole can be effectively delivered in both oral and intravenous forms, with rapid absorption and the ability to maintain therapeutic plasma concentrations (Hariprasad, Mieler, Lin, Sponsel, & Graybill, 2008).

Chemical Properties Analysis

The chemical properties of Voriconazole, including its reactivity and stability, are designed to enhance its antifungal efficacy while minimizing toxicity. Its ability to inhibit ergosterol synthesis through specific interaction with fungal cytochrome P450 enzymes is a testament to its targeted chemical design. The drug's pharmacokinetics and interactions with human cytochrome P450 enzymes also highlight the importance of its chemical properties in optimizing its use and minimizing adverse effects (Williams, Mansh, Chin-Hong, Singer, & Arron, 2014).

Scientific Research Applications

1. Ocular Delivery

  • Application Summary: Voriconazole (VCZ) loaded nanoparticles (NPs) were developed for prolonged delivery for the management of ocular diseases. The in situ ophthalmic gel was prepared by incorporating NPs into carboxymethyl chitosan (CMCh) and poloxamer .
  • Methods of Application: The central composite design was used to optimize the process for the preparation of nanoparticles by the o/w solvent evaporation method . The developed nanoparticles were evaluated for encapsulation efficiency, particle size, polydispersity index (PDI), zeta potential, saturation solubility, DSC study, and drug release .
  • Results: The developed CMCh-poloxamer based gelling system was found to be clear and transparent with gelation temperature varying from 33 to 40 °C . The nanoparticle-loaded gel containing CMCh demonstrated enhanced antifungal activity against Candida albicans . The optimized batch containing CMCh showed improved mucoadhesion by 2.86-fold compared to VCZ nanosuspension . The drug release was prolonged up to 8 h with an ex vivo study suggesting the enhanced permeation across goat cornea estimated via fluorescent microscope .

2. Antifungal and Antileishmanial Activity

  • Application Summary: Voriconazole (VRC) is a broad-spectrum antifungal agent belonging to BCS class II (biopharmaceutical classification system). Despite many efforts to enhance its solubility, this primary issue still remains challenging for formulation scientists .
  • Methods of Application: Transethosomes (TELs) are one of the potential innovative nano-carriers for improving the solubility and permeation of poorly soluble and permeable drugs .
  • Results: The specific results or outcomes of this application were not detailed in the source .

3. Antifungal Resistance

  • Application Summary: Voriconazole is a broad-spectrum triazole antifungal that interferes with the enzyme lanosterol 14α-demethylase, which is responsible for converting lanosterol to ergosterol, a key component in the fungal cell wall . It is used in the treatment of invasive aspergillosis and mucormycosis .
  • Methods of Application: Voriconazole’s utility in treating voriconazole-resistant Candida should be confirmed with susceptibility testing if available .
  • Results: Isavuconazole and ibrexafungerp are the two newest antifungal agents. Isavuconazole is a broad-spectrum triazole antifungal with evidence to support its use in invasive aspergillosis and mucormycosis .

4. Treatment of Invasive Pulmonary Aspergillosis

  • Methods of Application: This study is a non-double-blind randomized controlled trial. The 96 eligible acute-on-chronic liver failure patients complicated with invasive pulmonary aspergillosis will be randomly assigned to receive either the optimized voriconazole regimen or the recommended voriconazole regimen for patients with mild to moderate liver cirrhosis (Child–Pugh A and B), at a 1:1 ratio, with an 8-week follow-up period .
  • Results: This trial aims to demonstrate the efficacy and safety of voriconazole in the treatment of IPA in patients with liver failure .

5. Corneal Drug Delivery

  • Application Summary: Voriconazole loaded nanoparticles were developed for prolonged delivery for the management of ocular diseases. The in situ ophthalmic gel was prepared by incorporating nanoparticles into carboxymethyl chitosan (CMCh) and poloxamer .
  • Methods of Application: The central composite design was used to optimize the process for the preparation of nanoparticles by the o/w solvent evaporation method . The developed nanoparticles were evaluated for encapsulation efficiency, particle size, polydispersity index (PDI), zeta potential, saturation solubility, DSC study, and drug release .
  • Results: The developed CMCh-poloxamer based gelling system was found to be clear and transparent with gelation temperature varying from 33 to 40 °C . The nanoparticle-loaded gel containing CMCh demonstrated enhanced antifungal activity against Candida albicans . The optimized batch containing CMCh showed improved mucoadhesion by 2.86-fold compared to VCZ nanosuspension . The drug release was prolonged up to 8 h with an ex vivo study suggesting the enhanced permeation across goat cornea estimated via fluorescent microscope .

6. Invasive Fungal Infections

  • Application Summary: Voriconazole is an azole widely used to treat invasive aspergillosis, other hyaline molds, many dematiaceous molds, Candida spp., including those resistant to fluconazole, and for infections caused by endemic mycoses, in addition to those that occur in the central nervous system .
  • Methods of Application: Nanotechnology-based drug delivery systems have successfully improved the physicochemical and biological aspects of different classes of drugs, including antifungals .
  • Results: Recent work has applied nanotechnology to deliver voriconazole. These systems allowed increased permeation and deposition of voriconazole in target tissues from a controlled and sustained release in different routes of administration such as ocular, pulmonary, oral, topical, and parenteral .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, is carcinogenic, has reproductive toxicity, and has specific target organ toxicity - (repeated exposure). The target organs are the liver .

Future Directions

Voriconazole is a valuable emerging option for the treatment of invasive aspergillosis and rare fungal infections, including Fusarium spp. and Scedosporium spp. infections, and provides an alternative option for the treatment of candidiasis, particularly where the causative organism is inherently resistant to other licensed antifungal agents . Further population pharmacokinetic studies on pediatric patients aged younger than 2 years are warranted .

properties

IUPAC Name

(2S,3R)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N5O/c1-10(15-14(19)5-20-7-22-15)16(25,6-24-9-21-8-23-24)12-3-2-11(17)4-13(12)18/h2-5,7-10,25H,6H2,1H3/t10-,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCEHBSKCWLPMDN-HWPZZCPQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=NC=C1F)C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=NC=NC=C1F)[C@@](CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60160114
Record name ent-Voriconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60160114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ent-Voriconazole

CAS RN

137234-63-0
Record name (αS,βR)-α-(2,4-Difluorophenyl)-5-fluoro-β-methyl-α-(1H-1,2,4-triazol-1-ylmethyl)-4-pyrimidineethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137234-63-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ent-Voriconazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137234630
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ent-Voriconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60160114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ENT-VORICONAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Y58LNV43M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To THF (200 ml) was added sodium bis(trimethylsilyl)amide (79 ml of a 1.0M solution in THF) and the solution cooled to -65° C. under nitrogen. A solution of 4-ethyl-5-fluoropyrimidine (10 g) (see Preparation 8) in THF (100 ml) was added over 30 minutes. After stirring for 3 hours at -65° C. the thin slurry was treated with a solution of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (17.7 g) in THF (100 ml), dropwise over 30 minutes. The solution was stirred for a further 1 hour at -65° C. and then treated with acetic acid (20 ml). After warming to -20° C. the solution was washed with water (200 ml) and the organic layer separated and combined with an ethyl acetate (200 ml) back extract of the aqueous phase. The combined organic layers were concentrated under reduced pressure to provide a solid that was triturated with diethyl ether (230 ml) and filtered. The filtrate was concentrated under reduced pressure and chromatographed on silica with 1:1 diethyl ether/ethyl acetate as the eluent. The fractions containing the title compound were combined, concentrated under reduced pressure and the residue chromatographed on silica with 1:1 ethyl acetate/hexane as the eluent. The appropriate fractions were combined and evaporated under reduced pressure to provide the purified title compound (0.82 g), m.p. 125°-127° C. Found: C,54.89; N,19.66; C16H14F3N5O requires: C,55.01; H,4.01; N,20.05%.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
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17.7 g
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reactant
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Quantity
100 mL
Type
solvent
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Quantity
20 mL
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reactant
Reaction Step Three
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0 (± 1) mol
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reactant
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[Compound]
Name
solution
Quantity
0 (± 1) mol
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reactant
Reaction Step Four
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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